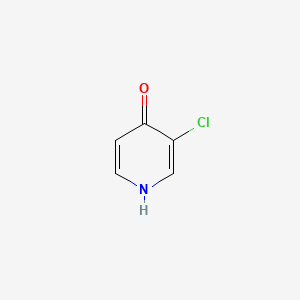

3-Chloro-4-hydroxypyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom. globalresearchonline.netwikipedia.org This fundamental structure is a cornerstone in organic chemistry and is integral to the development of numerous compounds with significant biological activity. globalresearchonline.netnumberanalytics.com

Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. pharmablock.comnih.govrsc.org Its presence is noted in a multitude of FDA-approved drugs, highlighting its importance in pharmaceutical research and development. pharmablock.comrsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. pharmablock.com Furthermore, the pyridine structure can enhance a molecule's water solubility, a desirable property for drug candidates. nih.gov The versatility of the pyridine scaffold allows for its incorporation into a wide range of therapeutic agents, including those for cancer, viral infections, and inflammatory diseases. numberanalytics.comresearchgate.net

Role of Halogenation in Modulating Pyridine Reactivity and Biological Activity

The introduction of halogen atoms onto the pyridine ring is a key strategy for modifying the physicochemical properties of pyridine derivatives. nih.gov Halogenation can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability. researchgate.net In the context of drug design, adding a halogen can block sites of metabolism, leading to a longer duration of action for a drug. pharmablock.com Halopyridines are crucial intermediates in the synthesis of a vast array of compounds, enabling further chemical modifications and the exploration of structure-activity relationships. nih.govchemrxiv.org The position of the halogen atom on the pyridine ring is critical, as it dictates the molecule's electronic properties and how it will interact with other molecules. nih.govnih.gov

Contextualizing 3-Chloro-4-hydroxypyridine (B116241) within Halogenated Pyridinol Research

Within the broad class of halogenated pyridines, this compound holds a specific and important position. Its unique substitution pattern confers distinct chemical and physical properties that are of interest in various research and industrial settings.

Distinctions from Other Halogenated Pyridines (e.g., 2-chloro-4-hydroxypyridine (B96057), 2-chloro-3-hydroxypyridine)

The isomeric placement of the chloro and hydroxyl groups on the pyridine ring leads to significant differences in the properties and reactivity of the resulting compounds.

This compound vs. 2-chloro-4-hydroxypyridine : While both are isomers, the position of the chlorine atom relative to the nitrogen and hydroxyl group alters the electronic distribution within the ring. 2-chloro-4-hydroxypyridine is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals. It can be synthesized from 2-chloro-4-aminopyridine or 2-chloro-4-nitropyridine. The different positioning of the chlorine atom in this compound influences its synthetic accessibility and reactivity in subsequent chemical transformations.

This compound vs. 2-chloro-3-hydroxypyridine (B146414) : 2-chloro-3-hydroxypyridine is another key isomer used in the synthesis of various complex molecules, including tricyclic heterocycles. sigmaaldrich.comchemicalbook.com The proximity of the chloro and hydroxyl groups in the 2 and 3 positions, respectively, leads to different intramolecular interactions and reactivity patterns compared to the 3-chloro-4-hydroxy arrangement. For instance, 2-chloro-3-hydroxypyridine has been utilized in the preparation of herbicidally active compounds. googleapis.com

The distinct structural arrangement of this compound makes it a unique building block with specific applications that may not be achievable with its other isomers.

Historical Perspective on the Study of this compound

The study of hydroxypyridines and their halogenated derivatives has a long history. Early research focused on the fundamental synthesis and reactivity of these compounds. For instance, the preparation of 2-chloro-3-hydroxypyridine was described in a 1936 publication in Berichte der Deutschen Chemischen Gesellschaft. googleapis.com Over time, the focus has shifted towards the practical applications of these compounds, particularly as intermediates in the production of pharmaceuticals and agrochemicals. nih.govvaluates.com The development of more efficient and selective halogenation methods has been a continuous area of research, aiming to provide better access to specific isomers like this compound for various synthetic needs. nih.govchemrxiv.org

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| This compound | C5H4ClNO | 129.54 | 204-205 | 89284-20-8 fishersci.at |

| 2-Chloro-4-hydroxypyridine | C5H4ClNO | 129.54 | 169-172 avantorsciences.com | 17368-12-6 avantorsciences.comnih.gov |

| 2-Chloro-3-hydroxypyridine | C5H4ClNO | 129.54 | 170-172 sigmaaldrich.com | 6636-78-8 sigmaaldrich.com |

| Compound Name |

|---|

| This compound |

| Pyridine |

| Benzene |

| 2-chloro-4-hydroxypyridine |

| 2-chloro-3-hydroxypyridine |

| 2-chloro-4-aminopyridine |

| 2-chloro-4-nitropyridine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEYLLFRPHHBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376583 | |

| Record name | 3-chloro-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-20-8 | |

| Record name | 3-chloro-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Hydroxypyridine

General Synthetic Overview and Strategic Approaches

The preparation of 3-chloro-4-hydroxypyridine (B116241) can be approached through several strategic pathways. These methods primarily involve the introduction of chloro and hydroxyl groups onto a pyridine (B92270) ring. Key strategies include the direct substitution of halogen atoms on the pyridine ring and copper-catalyzed reactions for selective arylation, which can lead to high yields of the desired product. evitachem.com The synthesis requires careful management of reaction conditions, such as temperature and solvent choice, to optimize the yield and purity of the final compound. evitachem.com

Another significant strategy involves the multi-step synthesis from pyridine derivatives. This can include processes like sulfonation followed by chlorination. smolecule.com The choice of the synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Chlorination and Hydroxylation Approaches

The introduction of chlorine and hydroxyl functional groups onto the pyridine scaffold can be achieved through sequential or direct methods, each with its own set of challenges and advantages.

Chlorination of Pyridine Derivatives Followed by Hydroxylation

One common route involves the initial chlorination of a pyridine derivative, which is then followed by a hydroxylation step. For instance, the chlorination of pyridine can be accomplished, though direct chlorination can sometimes lead to a mixture of products. researchgate.netwikipedia.org Subsequent hydroxylation of the resulting chloropyridine can yield the target molecule. This two-step process allows for a degree of control over the final substitution pattern.

Hydroxylation of Chloropyridine Derivatives

Alternatively, the synthesis can commence with a chloropyridine derivative, which is then subjected to hydroxylation. A notable example is the preparation of 3-hydroxypyridine (B118123) from 3-chloropyridine (B48278). This process involves dissolving 3-chloropyridine in a solvent, heating it to 130-140°C, and adding a basic hydroxide (B78521) in batches. google.com After the reaction, the solvent is removed by distillation. google.com While this method is straightforward, it requires high temperatures. google.com

Multi-Step Synthesis Pathways

For greater control and regioselectivity, multi-step synthesis pathways are often employed. These routes build the molecule systematically, introducing functional groups in a controlled manner.

Sulfonation and Subsequent Chlorination of Pyridine Derivatives

A prominent multi-step synthesis involves the sulfonation of a pyridine derivative, followed by a chlorination step to introduce the desired functionalities. smolecule.com This method offers a high degree of control over the position of the substituents.

The initial step in this pathway is the sulfonation of a pyridine derivative. This is typically achieved using concentrated sulfuric acid or sulfur trioxide, often at elevated temperatures. smolecule.com For instance, pyridine can be sulfonated to pyridine-3-sulfonic acid. wikipedia.org

The subsequent chlorination of the sulfonic acid derivative is a critical step. A common method involves treating 4-hydroxypyridine-3-sulfonic acid with chlorine gas and phosphorus trichloride (B1173362). google.com This reaction is often heated to temperatures between 100°C and 120°C. google.com Phosphorus oxychloride, which is formed during the reaction, can act as a solvent. google.com After the reaction, excess phosphorus trichloride and phosphorus oxychloride are removed by distillation under vacuum to yield the chlorinated product. google.com

Interactive Data Table: Synthesis of Chlorinated Pyridine-Sulphonic Acid Chloride

| Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 4-hydroxypyridine-3-sulphonic acid | Phosphorus trichloride, Chlorine | 77-110 | 23-24 | Not specified | google.com |

| 4-hydroxypyridine-3-sulphonic acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | 80-110 | 23-24 | Not specified | google.com |

| 4-hydroxypyridine-3-sulphonic acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | Not specified | 6 | 93.3 | google.com |

Optimization of Sulfonation and Chlorination Steps

The synthesis of chloro-hydroxypyridine derivatives often involves the strategic introduction of chloro and hydroxyl groups onto the pyridine ring. One established pathway involves the sulfonation of a pyridine precursor followed by chlorination. Historically, methods for chlorinating compounds like 4-hydroxypyridine-3-sulfonic acid utilized phosphorus pentachloride (PCl₅) in conjunction with phosphorus oxychloride (POCl₃). This approach, while achieving moderate yields of 70-80%, presented significant safety and environmental challenges, including the handling of hygroscopic PCl₅ which releases toxic HCl gas, and the formation of byproducts that reduce selectivity.

Modern advancements have focused on optimizing these steps for improved safety, yield, and sustainability. A significant improvement involves replacing phosphorus pentachloride with a combination of liquid phosphorus trichloride (PCl₃) and gaseous chlorine (Cl₂). This contemporary method proceeds in two stages: the initial reaction of PCl₃ with the hydroxypyridine-sulfonic acid to form an intermediate sulfonyl chloride, followed by the introduction of chlorine gas for ring chlorination. Phosphorus oxychloride is generated in-situ, acting as a solvent that facilitates the reaction.

Optimization of this protocol has led to significantly higher yields, reaching 95-99% with a product purity of 99.7% as measured by HPLC. Key to this success is the careful control of reaction parameters. The use of liquid and gaseous reagents allows for easier handling and continuous introduction, enabling real-time reaction monitoring and control. Furthermore, the phosphorus oxychloride generated can be recovered and recycled, reducing waste and improving the process's environmental footprint. Temperature is another critical parameter; maintaining a reflux temperature between 80–110°C accelerates the chlorination while mitigating the risk of product decomposition that can occur at higher temperatures.

Table 1: Comparison of Chlorination Methods for Hydroxypyridine-3-sulfonic Acid

| Method | Key Reagents | Typical Conditions | Yield | Key Disadvantages |

| Traditional | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | 125°C, 1 hour | 70-80% | Safety risks (solid PCl₅), byproduct formation, environmental impact. |

| Modern Optimized | Phosphorus trichloride (PCl₃), Chlorine (Cl₂) | 80-110°C, 20-24 hours | 95-99% | Requires precise control of gaseous reagent flow. |

Oxidation of Hydroxypyridine Derivatives Followed by Chlorination

An alternative synthetic route involves the direct functionalization of hydroxypyridine precursors. This can involve an initial oxidation step, for instance using strong oxidizing agents like sodium hypochlorite (B82951) or potassium permanganate, followed by a chlorination step.

However, a more direct and efficient approach for the synthesis of this compound involves the regioselective chlorination of 4-hydroxypyridine (B47283). Research has demonstrated a convenient method using N-Chlorosuccinimide (NCS) as the chlorinating agent. sorbonne-universite.fr In this procedure, 4-hydroxypyridine is treated with one equivalent of NCS in acetonitrile. The reaction mixture is heated to 75°C for one hour. sorbonne-universite.fr The hydroxyl group at the 4-position acts as an electron-donating group, directing the electrophilic chlorination to the ortho position (C-3), resulting in the formation of this compound. sorbonne-universite.fr This method is notable for its high yield, achieving 83% of the desired product, which can be purified by recrystallization. sorbonne-universite.fr

Table 2: Direct Chlorination of 4-Hydroxypyridine

| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| N-Chlorosuccinimide (NCS) | Acetonitrile (MeCN) | 75 °C | 1 hour | This compound | 83% | sorbonne-universite.fr |

Reduction of Pyridine N-Oxides and Subsequent Functionalization

The use of pyridine N-oxides is a well-established strategy in pyridine chemistry. The N-oxide group activates the pyridine ring for certain substitution reactions and can be subsequently removed through reduction. google.com This approach facilitates synthetic manipulations that might be difficult on the parent pyridine. google.com

The synthesis of specific N-oxide precursors is the crucial first step in this methodology. For example, 4-chloro-3-hydroxypyridine-N-oxide can be prepared from 4-nitro-3-hydroxy pyridine-N-oxide. prepchem.com The reaction involves treatment with acetyl chloride under reflux conditions. prepchem.com The crude product is then purified via chromatography to yield the desired N-oxide. prepchem.com The reactivity of such N-oxides is further exemplified by their reactions with acid chlorides like phosphorus oxychloride or sulphuryl chloride, which can lead to deoxygenation and/or further chlorination, depending on the reagent and conditions. researchgate.net

Once the desired substituted pyridine N-oxide is obtained, the final step is the reduction of the N-oxide to the corresponding pyridine. This deoxygenation is a critical transformation. A variety of reducing agents can accomplish this. For instance, the reduction of 4-chloro-3-hydroxypyridine-N-oxide to 4-chloro-3-hydroxypyridine (B1585994) has been achieved using Raney nickel as a catalyst with hydrogen gas in a methanol (B129727) solvent at ambient temperature. prepchem.com Other established methods for the reduction of pyridine N-oxides include the use of sulfur dioxide or iron powder in acetic acid. google.comsciencemadness.org These methods are generally efficient and provide the target pyridine in good yield, demonstrating a versatile strategy for accessing functionalized pyridines. sciencemadness.org

Synthesis of 4-chloro-3-hydroxypyridine-N-oxide

Diazotization and Hydrolysis Approaches for Related Compounds

Diazotization of aminopyridines followed by hydrolysis of the resulting diazonium salt is a classical and effective method for introducing a hydroxyl group onto the pyridine ring. dur.ac.uk This process is particularly useful for converting readily available aminopyridines into their hydroxypyridine counterparts. The general mechanism involves treating a primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt intermediate. organic-chemistry.org This intermediate is often unstable and, upon heating in an aqueous solution, loses nitrogen gas to yield the corresponding hydroxylated compound. dur.ac.ukorganic-chemistry.org

For instance, the synthesis of 4-hydroxypyridine from 4-aminopyridine (B3432731) has been optimized using this approach. The process involves diazotization in a sulfuric acid solution with butyl nitrite, followed by hydrolysis and neutralization, achieving a high yield of approximately 92% with over 99% purity. guidechem.com This methodology could theoretically be applied to synthesize this compound by starting with 3-chloro-4-aminopyridine. The key steps would involve:

Diazotization : Reaction of 3-chloro-4-aminopyridine with a nitrite source (e.g., NaNO₂, butyl nitrite) in a strong acid at low temperatures (0-5°C). guidechem.com

Hydrolysis : Warming the resulting diazonium salt solution to facilitate the displacement of the diazo group by water. dur.ac.uk

This approach offers a direct route to hydroxypyridines, provided the corresponding amino-substituted precursor is accessible.

Regioselective Synthesis Strategies

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted pyridines. Several advanced strategies have been developed to control the precise placement of functional groups.

One powerful modern method involves the generation of highly reactive pyridyne intermediates. nih.govrsc.org A reported strategy for the 3,4-difunctionalization of the pyridine ring starts with 3-chloro-2-ethoxypyridine (B70323). nih.govrsc.org Regioselective lithiation at the 4-position, followed by transmetalation with a Grignard reagent and heating, generates a 3,4-pyridyne intermediate. This intermediate then undergoes a regioselective addition of the Grignard moiety at the 4-position. The resulting 3-pyridylmagnesium species can be quenched with various electrophiles to install a second substituent at the 3-position, leading to highly decorated 2,3,4-trisubstituted pyridines. nih.govrsc.org

Another approach to ensure regioselectivity is to start with a heavily substituted, yet strategically functionalizable, precursor. For example, a synthesis beginning with 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) allows for controlled, sequential substitution. nih.gov A reaction with lithium t-butoxide selectively displaces the fluorine at the C-4 position. Subsequent lithium/halogen exchange at the C-5 position followed by hydroboration-oxidation introduces a hydroxyl group, demonstrating how existing substituents can direct incoming functionalities to specific sites. nih.gov

Furthermore, the inherent directing effects of substituents on the pyridine ring can be exploited. As mentioned previously, the hydroxyl group in 4-hydroxypyridine is an ortho-, para-director for electrophilic substitution. Since the para position is occupied by the ring nitrogen, electrophilic attack is directed to the ortho positions (C-3 and C-5). In the chlorination with NCS, this effect is leveraged to produce this compound with high regioselectivity and yield. sorbonne-universite.fr These diverse strategies highlight the sophisticated tools available to chemists for the controlled synthesis of complex pyridine derivatives like this compound.

Utilization of Pyridyne Intermediates for Regioselective Difunctionalization

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, driven by the prevalence of this scaffold in pharmaceuticals and agrochemicals. Among the advanced methods for introducing substituents, the use of highly reactive pyridyne intermediates offers a unique pathway for the adjacent double functionalization of the pyridine core. nih.gov Specifically, 3,4-pyridynes serve as potent intermediates for preparing polysubstituted pyridines that are otherwise challenging to access. nih.gov

A notable strategy involves the regioselective 3,4-difunctionalization of 3-chloropyridine precursors. nih.govrsc.org Research has demonstrated that 3,4-pyridyne intermediates can be generated from 2-substituted-3-chloropyridines, such as 3-chloro-2-ethoxypyridine. nih.govchemistryviews.org The process is typically initiated by a regioselective lithiation using a strong base like n-butyllithium (n-BuLi), followed by transmetalation with a Grignard reagent (RMgX). chemistryviews.org Subsequent heating promotes an elimination reaction, generating the transient 3,4-pyridyne intermediate. nih.gov

The key to the method's utility is the highly regioselective addition of a nucleophile to the C4 position of the pyridyne. This selectivity is influenced by the electronic and steric properties of the substituent at the C2 position. nih.govnih.gov The resulting 3-pyridylmagnesium species can then be trapped by a variety of electrophiles, introducing a second functional group at the C3 position. nih.gov This sequence allows for the controlled, two-step introduction of diverse functionalities onto adjacent carbons of the pyridine ring.

For example, the reaction of 3-chloro-2-ethoxypyridine with an arylmagnesium bromide, followed by quenching with an electrophile like trimethylsilyl (B98337) chloride (TMSCl), yields a 2,3,4-trisubstituted pyridine. nih.gov This methodology has been successfully performed on a multi-millimole scale and adapted into a continuous flow setup, highlighting its potential robustness. nih.govrsc.org The ability to use proximal directing groups, which can later be removed or further functionalized, makes pyridyne chemistry a versatile tool for creating highly decorated and medicinally relevant pyridine derivatives. nih.govresearchgate.net

Table 1: Examples of Regioselective Difunctionalization via a 3,4-Pyridyne Intermediate This table is illustrative, based on findings for the difunctionalization of 3-chloro-2-ethoxypyridine as described in the literature. nih.gov

| Starting Material | Grignard Reagent (Nucleophile) | Electrophile | Resulting Product Structure (Illustrative) | Overall Yield |

| 3-chloro-2-ethoxypyridine | 4-MeO-C₆H₄MgBr | Trimethylsilyl chloride (TMSCl) | 2-ethoxy-3-trimethylsilyl-4-(4-methoxyphenyl)pyridine | 53% |

| 3-chloro-2-ethoxypyridine | Phenylmagnesium bromide | Iodine (I₂) | 2-ethoxy-3-iodo-4-phenylpyridine | ~50-60% (Typical range) |

| 3-chloro-2-ethoxypyridine | Ethylmagnesium bromide | N-Fluorobenzenesulfonimide (NFSI) | 2-ethoxy-3-fluoro-4-ethylpyridine | ~50-60% (Typical range) |

Considerations for Scalable Synthesis and Industrial Applications

Translating a laboratory synthesis of a specialty chemical like this compound into a safe, economical, and scalable industrial process requires addressing several critical factors beyond simple reaction yield. The considerations span reaction conditions, materials handling, process control, and purification methods.

Process Intensification and Reactor Choice: For many pyridine functionalization reactions, especially those involving highly reactive intermediates or exothermic steps, traditional batch reactors can pose safety and control challenges on a large scale. google.com Continuous flow reactors offer a compelling alternative, enhancing safety by minimizing the volume of reactive material at any given time and improving heat transfer. This approach allows for better control over reaction parameters, leading to more consistent product quality and potentially higher yields. The adaptation of pyridyne synthesis to a continuous flow setup demonstrates the applicability of this strategy to advanced pyridine chemistry. nih.gov

Reagent and Solvent Optimization: The choice of reagents and solvents is paramount for industrial applications, driven by cost, safety, environmental impact, and efficiency. For instance, chlorinating agents like phosphorus oxychloride (POCl₃) are effective but require careful handling and disposal procedures. google.com On a large scale, optimizing the stoichiometry to minimize excess reagent is crucial. Similarly, solvents used in lab-scale synthesis may be unsuitable for industrial production due to toxicity, flammability, or high cost. The development of processes using greener solvents or enabling solvent recycling is a key goal. For example, in related syntheses, recovering and reusing reagents like sulfuric acid from nitration mixtures is a standard industrial practice to reduce waste and cost.

Purification and Isolation: Purification is often a major bottleneck in scaling up chemical production. While laboratory-scale purification might rely on column chromatography, this method is generally not economically viable for large quantities. Industrial-scale purification of pyridine derivatives often employs techniques like distillation, crystallization, or pH-dependent precipitation. google.comgoogle.com For a compound like this compound, which possesses both acidic (hydroxyl) and basic (pyridine nitrogen) properties, its solubility is highly dependent on pH. This characteristic can be exploited for purification. A common industrial strategy involves adjusting the pH of the aqueous reaction mixture to selectively precipitate either the desired product or impurities, as demonstrated in the manufacture of related hydroxypyridine compounds. google.com

Table 2: Comparison of Laboratory vs. Industrial Synthesis Considerations

| Parameter | Laboratory Scale | Industrial / Scalable Scale |

| Reaction Control | Manual addition, external cooling bath | Automated process control, continuous flow reactors, superior heat exchange |

| Solvent Choice | Primarily based on reactivity and solubility | Focus on cost, safety (flashpoint), environmental impact, and recyclability |

| Reagent Stoichiometry | Often used in large excess to drive reaction | Optimized to minimize waste and cost; may involve catalyst recycling |

| Purification Method | Column chromatography, thin-layer chromatography (TLC) | Crystallization, distillation, pH-controlled precipitation, extraction |

| Safety Focus | Personal protective equipment (PPE), fume hood use | Process safety management (PSM), hazard analysis, engineering controls |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Hydroxypyridine

Tautomerism and Isomerism in Halogenated Hydroxypyridines

The phenomenon of tautomerism is central to understanding the structure and reactivity of hydroxypyridines. semanticscholar.org These compounds exist as an equilibrium mixture of isomers that differ in the position of a proton and the location of a double bond. acs.org This is particularly true for 2- and 4-hydroxypyridines. semanticscholar.org

3-Chloro-4-hydroxypyridine (B116241) exhibits prototropic tautomerism, specifically keto-enol tautomerism. It exists as an equilibrium between the enol form (this compound) and its keto tautomer, 3-chloro-4-pyridone (also named 3-chloro-1H-pyridin-4-one). chemtube3d.comfishersci.at The pyridone form is an aromatic carbonyl compound, as the lone pair of electrons on the nitrogen atom can be delocalized into the ring. chemtube3d.com

In general, for 4-hydroxypyridines, the equilibrium tends to favor the 4-pyridone form, especially in the condensed phase (solid state or in polar solvents). chemtube3d.com This preference is attributed to the stabilization gained from resonance and intermolecular hydrogen bonding in the pyridone structure. chemtube3d.com The simplest member of this class is 4(1H)-Pyridinone. chemicalbook.com

The position and electronic nature of substituents on the pyridine (B92270) ring significantly influence the tautomeric equilibrium. semanticscholar.org Studies on various chlorinated hydroxypyridines have shown that the position of the chlorine atom is a critical factor. rsc.org

Chlorine atoms located alpha to the ring nitrogen (at the C2 or C6 positions) tend to shift the equilibrium significantly in favor of the hydroxypyridine (enol) form. rsc.org Conversely, chlorine atoms at other positions, such as the C3 position in this compound, have a much less pronounced effect on the equilibrium. rsc.org However, computational studies on chlorinated 2-hydroxypyridines have indicated that chlorination at the 3- or 4-position results in a significant population of the pyridone (keto) form. nih.gov The electron-withdrawing nature of the chlorine substituent modulates the electron distribution within the pyridine ring, thereby affecting the relative stability of the tautomers.

The polarity of the solvent also plays a crucial role. Non-polar solvents generally favor the hydroxypyridine form, while polar solvents shift the equilibrium toward the more polar pyridone tautomer. wikipedia.org For some chloro-substituted pyridones, an increase in the hydroxypyridine form is observed as the dielectric constant of the medium decreases. rsc.org

Spectroscopic and computational methods are essential tools for investigating tautomeric equilibria. researchgate.net UV/Vis spectroscopy can be used for the quantitative determination of the amounts of the two tautomeric forms in different solvents. semanticscholar.orgresearchgate.net In contrast, NMR spectroscopy, while useful, may not always allow for clear discrimination between the two forms. semanticscholar.orgresearchgate.net

Computational studies, often employing density functional theory (DFT), provide insights into the relative stabilities of the tautomers. wuxibiology.com For example, calculations on 4-chloro-2-hydroxypyridine (B1586335) have shown that the pyridone form is the most stable tautomer. Similar studies on 4-chloro-10-hydroxy-1,7-phenanthroline, a related structure, also predicted the predominance of a specific tautomer based on calculated relative energies and comparison with experimental 13C NMR data. wuxibiology.com These theoretical investigations reveal that the tautomeric equilibrium is influenced by both electronic and steric factors.

| Compound | Method | Solvent/Phase | Finding | Source |

|---|---|---|---|---|

| Substituted 2-Hydroxypyridines | UV/Vis Spectroscopy | Various | Permits quantitative determination of the amounts of hydroxypyridine vs. pyridone forms. | semanticscholar.org |

| 2-Chloro-4-pyridone | UV Spectroscopy | Aqueous Ethanol | In absolute ethanol, the compound exists almost completely as 2-chloro-4-hydroxypyridine (B96057). | chimia.ch |

| Chlorinated 2-Hydroxypyridines | Rotational Spectroscopy & Theoretical Calculations | Gas Phase | Chlorination at position 3 or 4 leads to a significant population of the pyridone (C=O) form. | nih.gov |

| 4-Chloro-2-hydroxypyridine | DFT Calculations | Gas Phase | The pyridone tautomer is the most stable form. The energy barrier from keto to enol is ~0.50 kcal/mol, and ~6.31 kcal/mol for the reverse. | |

| 4-Chloro-10-hydroxy-1,7-phenanthroline | DFT Calculations & 13C NMR | - | The intramolecularly hydrogen-bonded enol tautomer is the predominant form, with a calculated relative energy of 0.00 kcal/mol compared to other tautomers (5.83 and 6.33 kcal/mol). | wuxibiology.com |

Influence of Substituents on Tautomeric Equilibria

Nucleophilic and Electrophilic Reactions

The functional groups of this compound provide two primary sites for chemical reactions: the hydroxyl group and the chlorine substituent.

The hydroxyl group in this compound can act as a nucleophile or be deprotonated to enhance its nucleophilicity. Under basic conditions, the hydroxyl group can lose a proton to form a more reactive alkoxide ion. smolecule.com As an oxygen nucleophile, the hydroxyl group of related 3-hydroxypyridines has been shown to react with electrophiles. researchgate.net For instance, 3-hydroxypyridine (B118123) reacts at the oxygen atom with 1-chloro-2,4,6-trinitrobenzene. researchgate.net The hydroxyl group can also participate in oxidation reactions to form corresponding ketones.

The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution. cymitquimica.com It can be replaced by various nucleophiles, such as amines or thiols, to generate new substituted pyridine derivatives.

A more advanced synthetic application involves the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. nih.govrsc.org This process typically involves regioselective lithiation of a 3-chloropyridine (B48278) derivative, followed by treatment with a Grignard reagent to generate the highly reactive 3,4-pyridyne upon heating. nih.gov The nucleophilic moiety from the Grignard reagent then adds regioselectively at the 4-position, and the resulting intermediate can be trapped with an electrophile at the 3-position. nih.govrsc.org This methodology allows for the synthesis of various 2,3,4-trisubstituted pyridines. nih.gov

| Reactant | Reaction Type | Reagents/Conditions | Product Type | Source |

|---|---|---|---|---|

| 3-Hydroxypyridine | Nucleophilic Attack by Oxygen | 1-Chloro-2,4,6-trinitrobenzene | 3-Pyridinyl 2,4,6-trinitrophenyl ether | researchgate.net |

| 4-Chloro-3-hydroxypyridine-2-carbaldehyde | Nucleophilic Substitution of Chlorine | Amines or thiols | Substituted 3-hydroxypyridine-2-carbaldehydes | |

| 3-Chloro-2-ethoxypyridine (B70323) | Pyridyne Formation & Nucleophilic Addition | 1) n-BuLi 2) Arylmagnesium bromide 3) Heat (75 °C) | 4-Aryl-3-pyridylmagnesium halide intermediate | nih.govrsc.org |

| 4-Aryl-3-pyridylmagnesium halide | Electrophilic Quench | Various electrophiles (e.g., I₂, PhCHO) | 3,4-Difunctionalized pyridines | rsc.org |

Ring Reactivity and Substitution Patterns

The reactivity of the pyridine ring in this compound is governed by the interplay of the electron-withdrawing chloro substituent and the electron-donating hydroxyl group. Generally, the pyridine ring is deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. gcwgandhinagar.comuoanbar.edu.iq However, the presence of an electron-donating substituent, such as a hydroxyl group, can facilitate such reactions. gcwgandhinagar.com

In the case of this compound, the hydroxyl group at the 4-position is expected to activate the ortho positions (C-3 and C-5) and the para position (C-6, though this position is already substituted with nitrogen's influence) towards electrophilic attack. Conversely, the chloro group at the 3-position exerts an electron-withdrawing inductive effect, which deactivates the ring, but also directs incoming electrophiles to the ortho and para positions relative to itself (C-2, C-4, and C-5).

Studies on related compounds provide insight into the likely substitution patterns. For instance, the chlorination of 4-hydroxypyridine (B47283) with N-chlorosuccinimide (NCS) results in substitution at the ortho position, yielding this compound. sorbonne-universite.fr This indicates a strong directing effect of the hydroxyl group. In a more complex system, 4-chloro-3-hydroxypyridine-2-carbaldehyde, the hydroxyl group at position 3 directs electrophilic aromatic substitution to position 4.

Nucleophilic substitution reactions on the pyridine ring are generally favored, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the anionic intermediate. gcwgandhinagar.com In this compound, the chloro substituent can potentially be displaced by a strong nucleophile.

Reactions with Specific Reagents

The reaction of this compound with highly electrophilic aromatic compounds like 1-chloro-2,4,6-trinitrobenzene is expected to proceed via nucleophilic aromatic substitution. Research on the reactivity of various hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene has shown that 3-hydroxypyridine derivatives react at the oxygen atom to form 3-pyridinyl 2,4,6-trinitrophenyl ethers. researchgate.net This reactivity is attributed to the predominant existence of 3-hydroxypyridine in its phenolic form, which allows the hydroxyl group to act as the nucleophilic center. gcwgandhinagar.comresearchgate.net A study involving X-substituted-3-hydroxypyridines (where X = H, 5-Cl, 6-CH3) confirmed the formation of these ethers. researchgate.net

Similarly, in reactions with other activated pyridine derivatives, such as pentafluoropyridine (B1199360) and pentachloropyridine, 3-pyridinol has been observed to react at the oxygen atom. researchgate.net This further supports the expectation that this compound will react with trinitrobenzene derivatives through its hydroxyl group.

The general reaction can be represented as follows:

A representative scheme of the expected reaction.

This compound possesses two potential donor atoms, the pyridine nitrogen and the hydroxyl oxygen, making it a versatile ligand in coordination chemistry. The coordination behavior is intrinsically linked to its tautomeric equilibrium between the hydroxypyridine (enol) form and the pyridone (keto) form. tandfonline.com

The ligand can coordinate to a metal center in several ways:

N-coordination: The pyridine nitrogen atom can donate its lone pair of electrons to a metal ion. This is common for pyridine and its derivatives.

O-coordination: Upon deprotonation, the hydroxyl group can form a strong bond with a metal ion. This is often observed in the pyridone tautomer. whiterose.ac.uk

N,O-chelation: In some cases, the ligand might chelate to a metal center using both the nitrogen and oxygen atoms, although this is less common for 3,4-substituted pyridines due to the ring strain it would create.

Studies on structurally related compounds have demonstrated this versatility. For instance, in a copper(II) complex of 2-bromo-4-hydroxypyridine (B1272042), both the hydroxypyridine and pyridone tautomers were found to coordinate to the same metal ion, showcasing the dynamic nature of the ligand. tandfonline.com Research on halogen-substituted 2-hydroxypyridine (B17775) copper(II) chloride complexes also highlights the influence of substituents on the favored coordination mode. tandfonline.com In the case of 4-hydroxypyridine, it readily tautomerizes to 4-pyridone, which then ligates to an iridium center via the oxygen atom. whiterose.ac.uk

The structural characterization of coordination complexes involving hydroxypyridine ligands is crucial for understanding their properties. X-ray crystallography is a primary tool for elucidating the precise coordination geometry, bond lengths, and bond angles.

For example, the characterization of heavy metal complexes with 4-chloro-2,6-dipicolinic acid, a related ligand, revealed tridentate coordination through the pyridine nitrogen and both carboxylate oxygens in a silver(I) complex, and a seven-coordinate distorted pentagonal bipyramidal geometry in a cadmium(II) complex. tandfonline.com In a study of lanthanide coordination polymers with 4-hydroxypyridine-2,6-dicarboxylic acid, both 2D and 3D network structures were observed, with the ligand coordinating through the nitrogen and carboxylate oxygens. researchgate.net

While specific structural data for complexes of this compound are not detailed in the provided search results, the data from analogous systems suggest that it would form stable complexes with a variety of metal ions, exhibiting diverse coordination geometries. The table below summarizes the coordination behavior of related hydroxypyridine ligands.

| Ligand | Metal Ion | Coordination Mode | Resulting Structure |

| 2-Bromo-4-hydroxypyridine | Cu(II) | N and O (from different tautomers) | Discrete complex tandfonline.com |

| 4-Hydroxypyridine | Ir(I) | O (from pyridone tautomer) | SABRE-active species whiterose.ac.uk |

| 4-Chloro-2,6-dipicolinic acid | Ag(I), Cd(II) | N, O, O (tridentate) | Monomeric and polymeric structures tandfonline.com |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Lanthanides | N, O, O | 2D and 3D coordination polymers researchgate.net |

Formation of Coordination Complexes

Ligand Coordination Modes (e.g., N, O donor atoms)

Catalytic Reactions and Interactions

The catalytic potential of this compound and its derivatives is an area of growing interest. Hydroxypyridines have been shown to exhibit catalytic activity in certain organic transformations. For example, hydroxypyridines were found to have a catalytic effect on the quaternization of pyridine with adamantyl bromide. researchgate.net

A notable example of the catalytic interaction of a related compound is the use of 4-hydroxypyridine in Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique. In this process, 4-hydroxypyridine reacts with an iridium catalyst to form a SABRE-active species, [IrCl(H)2(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)]. whiterose.ac.uk The study of a range of para-substituted pyridines in this system demonstrated that the electronic properties of the substrate influence the efficiency of the SABRE catalysis. whiterose.ac.uk This suggests that the electronic modifications introduced by the chloro and hydroxyl groups in this compound could modulate its interaction with metal catalysts and thus its potential catalytic activity.

The ability of the hydroxyl group to be deprotonated and the pyridine nitrogen to act as a Lewis base allows for various potential catalytic cycles. The compound could act as a bifunctional catalyst, where the acidic proton and the basic nitrogen site can participate in concerted reaction mechanisms.

Substrate-Catalyst Interactions in Hyperpolarization Techniques (e.g., SABRE)

The interaction between substrates and catalysts in Signal Amplification by Reversible Exchange (SABRE) is fundamental to achieving significant nuclear spin polarization. SABRE utilizes an organometallic iridium catalyst to facilitate the transfer of magnetization from parahydrogen to a target substrate through reversible binding. whiterose.ac.ukacs.org The efficiency of this hyperpolarization is intrinsically linked to the dynamics of the substrate-catalyst complex, including the rates of substrate association and dissociation. whiterose.ac.uk

For pyridyl substrates, the formation of an active SABRE complex, typically of the form [Ir(H)₂(NHC)(substrate)₃]Cl (where NHC is an N-heterocyclic carbene), is the key step. whiterose.ac.uk Research on para-substituted pyridines has demonstrated a clear relationship between the substrate's electronic properties and the resulting SABRE efficiency. The lifetime of the iridium-substrate complex is a critical parameter; optimal SABRE performance is often a balance between a sufficiently long residence time on the catalyst for polarization transfer to occur and a fast enough exchange with the bulk solution to build up hyperpolarized signal. whiterose.ac.uk

In the case of 4-hydroxypyridine, a close analog to this compound, studies have revealed the formation of a novel bis-substituted iridium species. whiterose.ac.uk The compound's tautomer, 4-pyridone, ligates to the iridium center via its oxygen atom, forming a species identified as [IrCl(H)₂(SIMes)(κ-O-4-pyridone)(κ-N-4-hydroxypyridine)]. whiterose.ac.uk This specific binding mode influences the exchange dynamics. The 4-pyridone ligand, positioned trans to a hydride, exhibits a rapid dissociation rate, which has been correlated with low levels of hyperpolarization. whiterose.ac.uk This highlights the sensitivity of SABRE to the precise nature of the substrate-catalyst interaction and the exchange kinetics.

The introduction of a chloro-substituent at the 3-position is expected to modify the electronic properties of the pyridine ring and the acidity of the hydroxyl/amide proton, thereby influencing the binding affinity and exchange rates with the SABRE catalyst.

Impact of Tautomeric Forms on Catalysis

The chemical behavior of hydroxypyridines is dominated by their tautomeric equilibria. This compound, similar to its parent compound 4-hydroxypyridine, exists predominantly in its pyridone tautomeric form, 3-chloro-1H-pyridin-4-one. cdnsciencepub.comchemtube3d.com This equilibrium is significantly shifted toward the pyridone form, especially in aqueous and other polar solutions, a preference driven by factors like intermolecular hydrogen bonding. cdnsciencepub.comchemtube3d.com

This tautomerism has a profound impact on the molecule's role in catalysis, both as a substrate and as a potential catalyst itself.

As a Substrate in SABRE: As detailed in the preceding section, the dominant 4-pyridone tautomer of 4-hydroxypyridine directly participates in catalysis by binding to the iridium center through its oxygen atom. whiterose.ac.uk This ligation mode is distinct from typical pyridine substrates that coordinate via the ring nitrogen. The rapid dissociation of this oxygen-bound ligand (18.31 s⁻¹ at 270 K) leads to inefficient polarization transfer. whiterose.ac.uk This demonstrates that the specific tautomeric form presented to the catalyst dictates the geometry and stability of the active complex, which in turn governs the outcome of the catalytic process.

In Nucleophilic Reactions: The tautomeric form influences the molecule's nucleophilicity. While 3-hydroxypyridine reacts with electrophiles like 1-chloro-2,4,6-trinitrobenzene at the oxygen atom, 4-hydroxypyridine (as 4-pyridone) reacts at the nitrogen atom. researchgate.net The pyridone form of this compound, therefore, presents two potential nucleophilic sites: the nitrogen and the exocyclic oxygen. The reaction pathway will depend on the specific electrophile and reaction conditions. Studies on related pyridones have suggested that both lactim (hydroxy) and lactam (pyridone) tautomers can exhibit comparable efficiencies in tautomeric catalysis, acting as bifunctional catalysts that can facilitate proton transfer. researchgate.net

The predominance of the pyridone tautomer is a critical factor in understanding the reactivity and catalytic interactions of this compound, determining its points of attachment to metal centers and its behavior as a nucleophile.

Reaction Pathway Analysis and Kinetics

The kinetics of reactions involving the 4-pyridone scaffold, the dominant tautomer of this compound, have been investigated, particularly for electrophilic substitution. A kinetic study of the bromination of 4-pyridone in aqueous solution reveals a complex dependence on pH, which reflects the reactivity of the different species present in solution: the neutral pyridone, its conjugate acid, and its conjugate base (anion). cdnsciencepub.com

The reaction proceeds via the neutral pyridone tautomer at a pH below 6 and through its more reactive conjugate anion at a pH above 6. cdnsciencepub.com The introduction of a halogen substituent, such as in 3-bromo-4-pyridone, follows a similar reactivity pattern. cdnsciencepub.com A key finding from kinetic analysis is that the monobrominated derivative is often more reactive toward further bromination than the parent compound across most pH ranges, which explains why dibromination occurs readily. cdnsciencepub.com This enhanced reactivity is attributed to the lower pKa values of the bromo-derivative. From a reactivity standpoint, 4-pyridones and their anions behave kinetically like substituted phenoxide ions. cdnsciencepub.com

The table below, derived from kinetic data for the bromination of 4-pyridone, illustrates the pH-dependent reactivity.

| pH | log(k_obs / M⁻¹s⁻¹) for 4-pyridone | log(k_obs / M⁻¹s⁻¹) for 3-bromo-4-pyridone |

| 0 | 1.8 | 0.9 |

| 1 | 2.8 | 1.9 |

| 2 | 3.6 | 2.8 |

| 3 | 4.0 | 3.5 |

| 4 | 4.1 | 4.2 |

| 5 | 4.1 | 5.1 |

| 6 | 4.5 | 6.0 |

| 7 | 5.5 | 7.0 |

| 8 | 6.5 | 8.0 |

| 9 | 7.5 | 8.7 |

| Data derived from kinetic studies on the bromination of 4-pyridone and its 3-bromo derivative. cdnsciencepub.com |

Reaction pathway analyses for related compounds show that 3-hydroxypyridine derivatives react with 1-chloro-2,4,6-trinitrobenzene to yield 3-pyridinyl 2,4,6-trinitrophenyl ethers, indicating reaction at the oxygen atom. researchgate.net In contrast, reactions of N-(3-chloro-1,4-dioxo-2-naphthyl)acetamide with bifunctional amines like 2-amino-3-hydroxypyridine (B21099) lead to the formation of angular heterocyclic compounds through a suggested common pathway involving nucleophilic displacement of the chlorine atom. researchgate.net These varied pathways underscore how the substitution pattern and reaction partners dictate the ultimate chemical transformation.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A specific, experimentally verified ¹H NMR spectrum for 3-Chloro-4-hydroxypyridine (B116241) could not be located in the reviewed scientific literature. A comprehensive analysis of its proton chemical shifts and coupling constants is therefore precluded.

Experimentally determined ¹³C NMR data for this compound are not available in the surveyed literature. Consequently, a detailed assignment of carbon chemical shifts cannot be provided.

¹H NMR Spectral Analysis: Proton Environments and Chemical Shifts

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Specific experimental IR and Raman spectra for this compound are not detailed in the available literature. A definitive assignment of vibrational modes is therefore not possible. However, based on its structure, characteristic bands would be expected. For instance, a broad O–H stretching band would be indicative of the hydroxyl group, likely involved in hydrogen bonding, typically appearing in the region of 3400–3200 cm⁻¹. Vibrations associated with the pyridine (B92270) ring (C=C and C=N stretching) would be expected in the 1600–1400 cm⁻¹ region. A C–Cl stretching vibration would typically be observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

The molecular formula for this compound is C₅H₄ClNO, corresponding to a monoisotopic mass of 128.99814 Da. In mass spectrometry, the presence of a chlorine atom is highly diagnostic due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Consequently, the molecular ion (M⁺) peak should appear as a pair of signals separated by two mass units (m/z). The primary peak, [M]⁺, would correspond to the molecule containing the ³⁵Cl isotope (m/z ≈ 129), while the [M+2]⁺ peak, with approximately one-third the intensity, would correspond to the molecule containing the ³⁷Cl isotope (m/z ≈ 131).

Predicted mass spectrometry data for various adducts have been calculated. uni.lu These theoretical values provide a guide for what to expect in an experimental mass spectrum.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.00542 |

| [M+Na]⁺ | 151.98736 |

| [M-H]⁻ | 127.99086 |

| [M]⁺ | 128.99759 |

| [M]⁻ | 128.99869 |

Data sourced from PubChemLite. uni.lu

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. A common fragmentation for halogenated aromatic compounds is the loss of the halogen atom, which would result in a fragment ion at m/z 94. Another expected fragmentation is the loss of a molecule of hydrogen chloride (HCl), leading to a fragment at m/z 93. The pyridine ring itself can undergo cleavage, although this typically results in lower intensity fragments.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction studies are pivotal in determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction has been employed to elucidate the solid-state structure of compounds related to this compound. For instance, the crystal structure of 2-bromo-4-hydroxypyridine (B1272042) was determined at 120 K, revealing a monoclinic space group C2/c. bibliomed.org This analysis showed the presence of both the 4-hydroxypyridine (B47283) and 4-pyridone tautomers due to a disordered proton. bibliomed.org Similarly, studies on copper(II) complexes with this compound have provided detailed structural information, confirming the coordination of the ligand to the metal center. figshare.comrsc.org The analysis of 3-Chloro-4-methylquinolin-2(1H)-one, a related derivative, showed it crystallizes in the monoclinic P2/c space group and is nearly planar. researchgate.net

Crystallographic data for related compounds are summarized below:

| Compound | Crystal System | Space Group | Key Findings | Reference |

| 2-Bromo-4-hydroxypyridine | Monoclinic | C2/c | Exhibits both hydroxypyridine and pyridone tautomers. | bibliomed.org |

| 3-Chloro-4-methylquinolin-2(1H)-one | Monoclinic | P2/c | Nearly planar structure, forms inversion dimers. | researchgate.net |

| Cu(pz)1.5(3-Cl-4-HOpy)22 | - | - | 3-Cl-4-HOpy exists as the pyridone tautomer. | rsc.org |

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The stability of the crystal lattice of this compound and its analogs is significantly influenced by a variety of intermolecular interactions.

Hydrogen Bonding: In the crystal structure of 2-bromo-4-hydroxypyridine, hydrogen bonding links molecules into chains. bibliomed.org For 3-Chloro-4-methylquinolin-2(1H)-one, inversion dimers are formed through pairs of N—H⋯O hydrogen bonds. researchgate.net In copper(II) complexes containing this compound, weak hydrogen bonding is observed between the pyridone ligands and perchlorate (B79767) ions. rsc.org The presence of hydroxyl and amino groups in related structures often leads to the formation of robust hydrogen-bonded networks, influencing their crystal packing. cymitquimica.com

Halogen Bonds: The chlorine atom in this compound can participate in halogen bonding. In 2-bromo-4-hydroxypyridine, halogen bonds of the type Br…O with a distance of 3.0809(15) Å link the hydrogen-bonded chains into layers. bibliomed.org Studies on halogenopyridinium cations have shown that adding a positive charge increases the likelihood of halogen bond formation, with the strength decreasing from iodo to chloro derivatives. nih.govacs.org These interactions can compete with and complement hydrogen bonding in directing the crystal packing. bibliomed.org

Conformational Analysis in the Solid State

The solid-state conformation of hydroxypyridine derivatives is often influenced by the formation of tautomers. X-ray diffraction studies on related compounds have shown the coexistence of hydroxypyridine (lactim) and pyridone (lactam) forms. The specific tautomer present can be stabilized by intermolecular interactions within the crystal lattice. For example, in the solid state, 2-bromo-4-hydroxypyridine exhibits both the 4-hydroxypyridine and 4-pyridone tautomers due to a disordered proton. bibliomed.org In a copper(II) complex, this compound was found to exist as the pyridone tautomer. rsc.org Theoretical studies on related systems suggest that the keto-tautomer is often preferred in the solid state. researchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Absorption Properties

The electronic absorption properties of hydroxypyridine derivatives are characterized by transitions within the aromatic system. These are typically π→π* electronic excitations. The absorption maxima (λmax) are sensitive to the tautomeric form and the solvent environment. For instance, the UV spectrum of 3-hydroxypyridine (B118123) can be used to identify its presence in reaction mixtures. researchgate.net The electronic spectra of pyridine derivatives are influenced by substituents on the ring. researchgate.net Solvents can also affect the fine structure of the absorption bands; nonpolar solvents may preserve fine structure, while polar solvents can cause it to disappear due to hydrogen bonding. gdckulgam.edu.in

Advanced Spectroscopic Techniques (e.g., Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected by high-energy radiation. Both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) have been used to study related pyridine systems. researchgate.netacs.org These techniques can determine core-electron binding energies and provide insights into the gas-phase basicities of different tautomers, such as the 2-hydroxypyridine (B17775)/2-pyridone system. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-4-hydroxypyridine (B116241) and its derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been instrumental in predicting various molecular properties. nih.govijesit.com

Theoretical geometry optimization of this compound and related molecules is performed to determine the most stable conformation (the structure with the lowest energy). ijesit.com DFT calculations, for instance at the B3LYP/aug-cc-pVTZ level for similar compounds, predict a planar geometry for the pyridine (B92270) ring in its ground state. The substitution of chlorine and hydroxyl groups on the pyridine ring influences the bond lengths and angles due to electronic and steric effects. The molecule exists in tautomeric equilibrium between the hydroxypyridine form and the pyridone (or pyridinone) form. DFT calculations help in determining the relative stabilities of these tautomers, which can be influenced by solvent effects.

Optimized geometric parameters, such as bond lengths and angles, calculated using DFT methods generally show good agreement with experimental data obtained from techniques like X-ray crystallography. ijesit.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-O | 1.350 | C-C-O | 121.0 |

| O-H | 0.965 | C-O-H | 109.0 |

| N-C | 1.340 | C-N-C | 117.0 |

| C-C (ring) | 1.390 - 1.410 | C-C-C (ring) | 118.0 - 121.0 |

| C-H | 1.085 | C-C-H | 120.0 |

Source: Based on typical values reported for similar structures in computational chemistry literature. ijesit.commdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ijesit.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground to the excited state. mdpi.comresearchgate.net For hydroxypyridine derivatives, the HOMO is often localized on the pyridine ring and the hydroxyl group, while the LUMO may be distributed across the aromatic system. mdpi.com This distribution indicates that the ring and oxygen atom are potential sites for electrophilic attack, while the LUMO distribution highlights sites susceptible to nucleophilic attack. nih.gov The HOMO-LUMO energy gap can explain charge transfer interactions within the molecule. ijesit.com

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω) can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govajchem-a.com

Table 2: Theoretical Frontier Orbital Energies and Reactivity Descriptors (Note: Values are illustrative for chloro-hydroxypyridine compounds, calculated via DFT methods.)

| Parameter | Energy (eV) |

| E_HOMO | -6.88 eV |

| E_LUMO | -1.47 eV |

| Energy Gap (ΔE) | 5.41 eV |

Source: Based on data for similar molecules from computational studies. ijesit.commdpi.com

DFT calculations are widely used to compute the vibrational frequencies of molecules, which can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.govijesit.com The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to good agreement with experimental wavenumbers. ijesit.com

This analysis allows for a detailed assignment of the vibrational modes of this compound. Key vibrational modes include:

O-H stretching: A broad band, often observed around 3200-3400 cm⁻¹, indicative of hydrogen bonding.

C-H stretching: Found in the 3000-3100 cm⁻¹ region for the aromatic ring. ijesit.comnanobioletters.com

C=C and C=N ring stretching: Occur in the 1400-1650 cm⁻¹ range. ijesit.com

O-H in-plane bending: Appears around 1200-1300 cm⁻¹. researchgate.net

C-Cl stretching: A characteristic vibration typically seen in the 600-800 cm⁻¹ region.

The comparison between calculated and observed spectra confirms the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Table 3: Correlation of Key Vibrational Frequencies (cm⁻¹) for a Chloro-Hydroxypyridine Analogue (Note: This table is a representative example based on published data for similar compounds.)

| Vibrational Assignment | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |

| O-H Stretch | ~3450 | ~3400 (broad) | - |

| C-H Stretch | ~3135 | ~3133 | ~3130 |

| C=C/C=N Ring Stretch | ~1610 | ~1615 | ~1612 |

| O-H In-plane Bend | ~1260 | ~1265 | ~1268 |

| C-Cl Stretch | ~750 | ~755 | ~752 |

Source: Synthesized from data available for substituted pyridines. nih.govijesit.comresearchgate.net

Natural Bonding Orbital (NBO) analysis is a computational method that provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure picture, including lone pairs and bonds. uni-muenchen.de It is used to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions within the molecule. nih.govresearchgate.net

For a molecule like this compound, NBO analysis can reveal significant donor-acceptor interactions. mdpi.com For example, it can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (π*) of the pyridine ring. These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory within the NBO framework. mdpi.com NBO analysis also provides atomic partial charges, offering a more detailed picture of the electron distribution than other methods. researchgate.net

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. acs.org

For this compound, the ESP map would show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them nucleophilic centers. nih.govrsc.org A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its electrophilic character and ability to act as a hydrogen bond donor. nih.gov The chlorine atom can exhibit dual character, with a negative potential on its sides and a slightly positive region (a σ-hole) at its tip along the C-Cl bond axis, allowing for potential halogen bonding. acs.org

Natural Bonding Orbital (NBO) Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational dynamics, stability, and interactions of molecules in a simulated environment, such as in solution or in complex with a biological macromolecule. researchgate.net

For hydroxypyridine derivatives, MD simulations can be employed to investigate their behavior and interactions at the atomic level. researchgate.net For instance, if this compound were studied as a ligand for a protein target, MD simulations could reveal the stability of the ligand-protein complex, identify key interacting amino acid residues, and characterize the specific hydrogen bonds and other non-covalent interactions that stabilize the binding. nih.govresearchgate.net Such studies are valuable in rational drug design and for understanding the molecule's mechanism of action. researchgate.net The simulations track properties like Root Mean Square Deviation (RMSD) to assess structural stability over the simulation period. researchgate.net

Conformational Dynamics and Stability

The conformational landscape of substituted pyridines is a key area of theoretical investigation. For molecules like this compound, which can exist in different tautomeric forms (the hydroxy-form and the pyridone-form), computational studies focus on the relative stability of these structures.

Theoretical studies on related chlorinated hydroxypyridines, such as chloro-substituted 2-hydroxypyridines, have explored the conformational equilibria in detail. nih.gov These studies investigate the different possible orientations, such as the lactim syn-periplanar and anti-periplanar conformers, and the lactam (or pyridone) form. nih.gov The stability of these conformers is influenced by the position of the chlorine substituent. nih.gov For instance, in the gas phase, chlorination at certain positions can strongly stabilize one tautomer over another. nih.gov While specific conformational analysis for this compound is not extensively detailed in the available literature, the principles from studies on its isomers suggest that the pyridone tautomer is the more stable form in the solid state and in polar solvents. nih.govresearchgate.net The planarity of the pyridone ring is a common feature, with inversion dimers often forming in the crystal lattice through hydrogen bonds. researchgate.net

Ligand-Protein Interactions (if applicable to specific applications)

The 3-hydroxypyridin-4-one scaffold, a tautomer of 3-hydroxypyridine (B118123), is recognized for its metal-chelating properties and has been incorporated into molecules designed to interact with biological targets, particularly metalloenzymes. nih.gov Molecular docking simulations are employed to predict the binding modes and affinities of these compounds within the active sites of proteins.

For example, derivatives of 3-hydroxypyridine-4-one have been studied as inhibitors of tyrosinase, a copper-containing enzyme. nih.gov Molecular docking studies revealed that these compounds can fit into the enzyme's active site, with binding energies indicating stable interactions. The binding of a potent derivative (compound 6b in the study) showed a binding energy of -7.8 kcal/mol, comparable to the co-crystal ligand (-7.9 kcal/mol). nih.gov

Similarly, other derivatives have been investigated as potential inhibitors for acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. researchgate.net Molecular dynamics simulations and docking studies of a synthesized derivative indicated that it could form stable hydrophobic and π-cation interactions with key residues in the AChE active site, such as Trp285, Tyr340, and Phe294. researchgate.net These computational predictions are crucial for the rational design of new enzyme inhibitors based on the this compound scaffold.

Quantum Chemical Parameters

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to determine the electronic properties of molecules. These parameters help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net

Ionization Potentials and Electron Affinities

Ionization Potential (IP) is the energy required to remove an electron, while Electron Affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem, these values can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. rsc.org A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com

Calculations for related compounds provide insight into the expected values for this compound. For instance, DFT studies on 3-cyano-2(1H)-pyridones have yielded specific values for these parameters. rsc.org These calculations help in predicting the molecule's behavior as an electron donor or acceptor in chemical reactions.

Table 1: Calculated Quantum Chemical Parameters for Related Pyridone Compounds Data based on calculations for 3-cyano-2(1H)-pyridone derivatives using the B3LYP/6-311++G(2df,2pd) method. rsc.org

| Parameter | Compound 4a (phenyl substituted) | Compound 4b (4-chlorophenyl substituted) | Compound 4c (4-methoxyphenyl substituted) |

|---|---|---|---|

| Ionization Potential (IP) (eV) | 6.44 | 6.61 | 6.60 |

| Electron Affinity (EA) (eV) | 2.60 | 2.79 | 2.78 |

Tautomeric Preference Prediction and Solvation Effects

One of the most significant features of hydroxypyridines is their ability to exist in tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic pyridone form (keto). The equilibrium between these two forms is highly sensitive to the molecular environment. wuxibiology.com

For 4-hydroxypyridine (B47283) and its derivatives, the pyridone tautomer is generally the more stable form, particularly in the condensed phase and in aqueous solutions. chimia.ch This preference is attributed to the resonance stabilization of the pyridone structure, which involves charge-separated canonical forms. chimia.ch

Solvation plays a critical role in shifting the tautomeric equilibrium. The equilibrium constant (KT = [pyridone]/[hydroxypyridine]) is strongly dependent on the solvent's polarity. wuxibiology.comchimia.ch Polar solvents, and especially protic solvents like water, can stabilize the more polar pyridone tautomer through hydrogen bonding. wuxibiology.comrsc.org Computational studies on the related 3-hydroxypyridine/3-pyridone system have shown that at least three water molecules are needed to effectively solvate the polar centers of each tautomer, forming a stabilizing water network. rsc.org In contrast, in the gas phase or in non-polar solvents, the hydroxy form is often favored. acs.org For 2-chloro-4-pyridone, it has been shown that in absolute ethanol, the compound exists almost entirely as the hydroxypyridine form, demonstrating the significant influence of the solvent medium on the tautomeric balance. chimia.ch

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

In the realm of synthetic organic chemistry, 3-Chloro-4-hydroxypyridine (B116241) and its related structures serve as fundamental building blocks for creating complex molecules. Their utility is particularly noted in the fields of drug discovery and materials science, where the pyridine (B92270) scaffold is a common feature in biologically active compounds and functional materials. The inherent reactivity of the chloro and hydroxyl groups allows chemists to introduce a variety of substituents and build larger, more complex structures through sequential reactions.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The chlorohydroxypyridine framework is a key component in the synthesis of numerous compounds for the pharmaceutical and agricultural industries. researchgate.net Its derivatives act as crucial intermediates, providing a reliable scaffold that can be chemically modified to produce a wide range of final products with desired biological activities. researchgate.nettugraz.at In agriculture, for example, chloropyridine derivatives are precursors to potent herbicides and fungicides. tugraz.at

The synthesis of the diuretic drug Torasemide and its related substances highlights the importance of the chlorinated pyridine structure. While not a direct starting material, the core of Torasemide is built upon a 4-aminopyridine-3-sulfonamide scaffold. The synthesis of this key intermediate, 4-chloropyridine-3-sulfonamide (B47618), begins with 4-hydroxypyridine (B47283). beilstein-journals.orggrafiati.com The process involves sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid, followed by chlorination to produce 4-chloropyridine-3-sulfonyl chloride. beilstein-journals.orgfrontierspecialtychemicals.com This sulfonyl chloride is then reacted with ammonia (B1221849) to furnish the crucial 4-chloropyridine-3-sulfonamide intermediate, which is further elaborated to generate Torasemide. beilstein-journals.orgfrontierspecialtychemicals.com This multi-step synthesis underscores the utility of manipulating hydroxypyridine structures to install the necessary chloro and sulfonamide functionalities required for the final drug molecule. grafiati.com

Table 1: Key Intermediates in Torasemide Synthesis

| Compound Name | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| 4-Hydroxypyridine-3-sulfonic Acid | 4-Hydroxypyridine | Sulfonation | beilstein-journals.org |

| 4-Chloropyridine-3-sulfonyl Chloride | 4-Hydroxypyridine-3-sulfonic Acid | Chlorination | beilstein-journals.orgfrontierspecialtychemicals.com |

| 4-Chloropyridine-3-sulfonamide | 4-Chloropyridine-3-sulfonyl Chloride | Amination | beilstein-journals.orggrafiati.com |